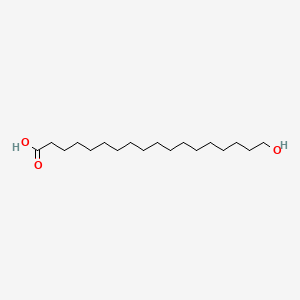

18-Hydroxyoctadecanoic acid

Description

This compound has been reported in Arabidopsis thaliana and Pinus radiata with data available.

Properties

IUPAC Name |

18-hydroxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h19H,1-17H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHZUYUOEGBBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCCC(=O)O)CCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3155-42-8 | |

| Record name | 18-Hydroxyoctadecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003155428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-HYDROXYOCTADECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCR5P6ICT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthesis of 18-Hydroxyoctadecanoic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-hydroxyoctadecanoic acid is an omega-hydroxy long-chain fatty acid that serves as a key monomer in the biosynthesis of the protective biopolymers cutin and suberin in plants.[1][2][3] These lipid polyesters form essential barriers in various plant tissues, such as the cuticle of aerial organs and the endodermis of roots, providing protection against environmental stresses and regulating the transport of water and solutes.[4][5][6][7] The synthesis of this compound is a critical step in the formation of these protective layers and is primarily catalyzed by a specific family of enzymes located in the endoplasmic reticulum. This guide provides an in-depth technical overview of the biosynthesis pathway of this compound, including the enzymes involved, quantitative data, detailed experimental protocols, and the regulatory networks that control this vital process.

Core Biosynthesis Pathway

The biosynthesis of this compound from its C18 fatty acid precursors, primarily oleic acid (18:1) and stearic acid (18:0), is a key step in the production of suberin monomers.[8] This process is predominantly carried out by cytochrome P450-dependent fatty acid ω-hydroxylases.[8][9]

Key Enzymes and Subcellular Localization:

The central enzymes responsible for the ω-hydroxylation of C18 fatty acids are members of the cytochrome P450 CYP86A subfamily .[8] In the model plant Arabidopsis thaliana, CYP86A1 has been identified as a key enzyme in this pathway, particularly for suberin biosynthesis in roots.[8][10][11] The biosynthesis of these suberin monomers occurs in the endoplasmic reticulum (ER) , where CYP86A1 is localized.[8]

The primary reaction catalyzed by these enzymes is the introduction of a hydroxyl group at the terminal (ω) carbon of the fatty acid chain.

Simplified Reaction:

Octadecanoic acid (Stearic acid) + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

A similar reaction occurs with oleic acid, yielding 18-hydroxyoctadec-9-enoic acid.

Pathway Diagram

Caption: Biosynthesis of this compound in the endoplasmic reticulum.

Quantitative Data

The activity and substrate preference of the enzymes involved in this compound biosynthesis, as well as the abundance of the product, have been quantified in various studies.

Table 1: Substrate Specificity of Arabidopsis thaliana CYP86A1

| Substrate (Fatty Acid) | Relative in vitro Activity | In vivo Evidence from cyp86a1 mutants |

| C12:0 (Lauric acid) | Low | - |

| C14:0 (Myristic acid) | Moderate | - |

| C16:0 (Palmitic acid) | High | Significant reduction in C16 ω-hydroxyacids |

| C18:0 (Stearic acid) | Low in vitro, but significant in vivo | Significant reduction in C18 ω-hydroxyacids |

| C18:1 (Oleic acid) | High | Significant reduction in C18:1 ω-hydroxyacids |

| C18:2 (Linoleic acid) | Moderate | - |

| >C20 Fatty Acids | Not a substrate | No significant change in >C20 ω-hydroxyacids |

Data compiled from Benveniste et al., 1998; Höfer et al., 2008; Rupasinghe et al., 2007.[8]

Table 2: Impact of CYP86A1 Knockout on Root Suberin Monomer Composition in Arabidopsis thaliana

| Monomer | Wild Type (nmol/mg dry weight) | cyp86a1 mutant (nmol/mg dry weight) | Percent Reduction |

| C16 ω-hydroxyacid | ~15 | ~5 | ~67% |

| C18 ω-hydroxyacids (total) | ~8 | ~2 | ~75% |

| C16 α,ω-diacid | ~10 | ~3 | ~70% |

| C18 α,ω-diacids (total) | ~12 | ~4 | ~67% |

| C22 ω-hydroxyacid | ~5 | ~5 | No significant change |

| C24 ω-hydroxyacid | ~2 | ~2 | No significant change |

Approximate values derived from data presented in Höfer et al., 2008 and Li et al., 2007.[8][10] This demonstrates the crucial role of CYP86A1 in the synthesis of C16 and C18 ω-hydroxyacids and their corresponding diacids, which are derived from them.[8]

Experimental Protocols

Analysis of Suberin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of plant lipid polyesters.[1][12][13]

Objective: To extract, depolymerize, derivatize, and quantify the monomeric composition of suberin, including this compound, from plant root tissue.

Methodology:

-

Tissue Preparation and Delipidation:

-

Harvest fresh plant roots and wash thoroughly with deionized water.

-

Lyophilize the tissue to a constant dry weight.

-

Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

To remove soluble lipids, perform exhaustive solvent extraction of the powdered tissue. This is typically done with a series of solvents of decreasing polarity, such as chloroform:methanol (B129727) (2:1, v/v), followed by pure methanol, and then chloroform. The solvent is changed multiple times over several days until no more lipids are extracted.[12]

-

Dry the delipidated tissue residue under a stream of nitrogen or in a vacuum desiccator.

-

-

Depolymerization (Transesterification):

-

To the dried residue, add a known amount of an internal standard (e.g., dotriacontane (B166350) or methyl heptadecanoate) for quantification.

-

Perform base-catalyzed transesterification by adding a solution of sodium methoxide (B1231860) in methanol (e.g., 1 M NaOMe in anhydrous methanol).[12] Alternatively, acid-catalyzed transmethylation using boron trifluoride in methanol (BF₃-methanol) or methanolic HCl can be used.[1][14]

-

Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for several hours to overnight with gentle agitation. This cleaves the ester bonds of the suberin polymer, releasing the fatty acid methyl esters (FAMEs) and hydroxyacid methyl esters.

-

-

Extraction of Monomers:

-

After cooling, neutralize the reaction with an acid (e.g., acetic acid).

-

Partition the monomers into an organic solvent by adding water and a nonpolar solvent like n-hexane or chloroform.

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the organic phase containing the lipid monomers. Repeat the extraction two more times and pool the organic phases.

-

Wash the combined organic phase with a salt solution (e.g., 0.9% NaCl) to remove water-soluble impurities.

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and then evaporate the solvent under a stream of nitrogen.

-

-

Derivatization:

-

To make the hydroxyl and carboxyl groups of the monomers volatile for GC analysis, they must be derivatized.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.[1]

-

Incubate at a controlled temperature (e.g., 70°C) for about 1 hour to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS Analysis:

-

Dissolve the derivatized sample in a suitable solvent (e.g., hexane (B92381) or chloroform).

-

Inject an aliquot of the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a capillary column suitable for lipid analysis (e.g., a nonpolar or medium-polarity column).

-

The GC oven temperature program should be optimized to separate the different suberin monomers.

-

The mass spectrometer is used to identify the individual components based on their mass spectra and retention times compared to authentic standards or library spectra.

-

Quantification is achieved by comparing the peak area of each identified monomer to the peak area of the internal standard.

-

Experimental Workflow Diagram

Caption: Workflow for the analysis of suberin monomers, including this compound.

Heterologous Expression and Enzyme Assay of CYP86A1

Objective: To express the CYP86A1 enzyme in a heterologous system and measure its ω-hydroxylase activity with C18 fatty acid substrates.

Methodology:

-

Cloning and Heterologous Expression:

-

The full-length cDNA of CYP86A1 is cloned into an appropriate expression vector for a system like Saccharomyces cerevisiae (yeast) or insect cells (using a baculovirus system).[15]

-

The chosen host cells are transformed or infected with the expression construct.

-

Culture the cells under conditions that induce the expression of the recombinant protein.

-

-

Microsome Preparation:

-

Harvest the cells and lyse them to release the cellular contents.

-

Prepare microsomal fractions, which contain the membrane-bound CYP86A1, by differential centrifugation.

-

-

Enzyme Assay:

-

The assay mixture typically contains:

-

Microsomal preparation containing the expressed CYP86A1.

-

The fatty acid substrate (e.g., ¹⁴C-labeled or unlabeled stearic acid or oleic acid).

-

A source of reducing equivalents, such as an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Buffer to maintain an optimal pH.

-

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction by adding an acid or a solvent mixture.

-

-

Product Analysis:

-

Extract the fatty acids and their hydroxylated products from the reaction mixture using an organic solvent.

-

Separate the products from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[15]

-

If radiolabeled substrates are used, the products can be detected and quantified by autoradiography or scintillation counting.

-

For unlabeled substrates, the products can be identified and quantified by LC-MS or by GC-MS after derivatization.

-

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as part of the suberin pathway, is tightly regulated by a complex network of transcription factors and plant hormones, and is responsive to various environmental cues.

Transcriptional Regulation:

Several families of transcription factors have been shown to regulate the expression of suberin biosynthetic genes, including CYP86A1. These include:

-

MYB transcription factors: MYB41, MYB53, MYB92, and MYB93 have been identified as positive regulators of suberin biosynthesis.[16][17] Overexpression of MYB41 leads to ectopic suberin deposition.[16]

-

WRKY transcription factors: WRKY9 and WRKY33 are involved in regulating the expression of suberin-related genes.[17]

-

NAC transcription factors: ANAC046 has been shown to promote suberin biosynthesis in Arabidopsis roots.[17]

Hormonal Regulation:

The deposition of suberin is influenced by several plant hormones:

-

Abscisic acid (ABA): Generally promotes suberin biosynthesis and deposition, particularly in response to abiotic stress.[16][18][19][20]

-

Ethylene: Can have an antagonistic effect to ABA, often reducing suberization.[16][19]

-

Auxin: Has been shown to promote suberin biosynthesis.[16][19]

-

Gibberellin: Also participates in the regulation of suberin biosynthesis.[16]

Environmental and Developmental Cues:

The biosynthesis of suberin, and thus this compound, is induced by:

-

Abiotic stresses: Such as high salinity and drought, which lead to increased suberization in roots to control water and ion uptake.[4][5][16]

-

Wounding: Triggers the rapid deposition of suberin to form a protective barrier.

-

Developmental stage: Suberin is deposited in specific tissues at particular developmental stages, such as in the root endodermis as it matures.

Signaling Pathway Diagram

Caption: Regulatory network controlling the biosynthesis of this compound.

Conclusion

The biosynthesis of this compound is a well-defined pathway in plants, crucial for the formation of the protective polymers cutin and suberin. The key enzymatic step is the ω-hydroxylation of C18 fatty acids, catalyzed by cytochrome P450 enzymes of the CYP86A family, with CYP86A1 playing a prominent role in root suberin formation. The production of this important monomer is intricately regulated by a network of transcription factors and hormonal signals in response to both developmental programs and environmental stresses. The experimental protocols outlined in this guide provide a framework for the quantitative analysis of this compound and the characterization of the enzymes involved in its synthesis. A thorough understanding of this pathway is essential for researchers in plant biology and may offer avenues for the development of crops with enhanced stress tolerance and for the biotechnological production of valuable hydroxy fatty acids.

References

- 1. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enzymatic Assay Protocols - Creative Enzymes [creative-enzymes.com]

- 4. Frontiers | Plant root suberin: A layer of defence against biotic and abiotic stresses [frontiersin.org]

- 5. Plant root suberin: A layer of defence against biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CYP86B1 Is Required for Very Long Chain ω-Hydroxyacid and α,ω-Dicarboxylic Acid Synthesis in Root and Seed Suberin Polyester - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis | Semantic Scholar [semanticscholar.org]

- 12. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]

- 15. Differential Expression and Evolution of the Arabidopsis CYP86A Subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance [frontiersin.org]

- 18. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. biorxiv.org [biorxiv.org]

natural sources of 18-hydroxyoctadecanoic acid

An In-depth Technical Guide to the Natural Sources of 18-Hydroxyoctadecanoic Acid

Introduction

This compound is an omega-hydroxy long-chain fatty acid, structurally defined as stearic acid with a hydroxyl group at the terminal (ω) carbon.[1][2] This bifunctional molecule is a critical monomer in the formation of complex biopolyesters, such as cutin and suberin, which are essential protective barriers in plants.[3][4] Its presence has been documented in various plant species, including Arabidopsis thaliana and Pinus radiata.[1] This guide provides a comprehensive overview of the natural sources, biosynthesis, and experimental protocols for the study of this compound, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

The primary are found within the plant kingdom, where it serves as a fundamental building block for protective polymers. Its occurrence in other biological kingdoms is less prominent.

Plant Kingdom: A Primary Reservoir

The most significant concentrations of this compound are found in the plant biopolyesters cutin and suberin.

-

Cutin: This polymer forms the cuticle, the waxy outer layer of the epidermis of terrestrial plants, which minimizes water loss and protects against pathogens. This compound and its derivatives, such as 9,10-epoxy-18-hydroxyoctadecanoic acid and 9,10,18-trihydroxyoctadecanoic acid, are major C18 monomers of cutin in many species.[3][5][6] For instance, it is a known component of the cutin from gooseberry and potato.[7]

-

Suberin: This complex polyester (B1180765) is a major component of the cell walls in specific tissues like the periderm of roots and bark (e.g., cork from Quercus suber), as well as the endodermis (Casparian strip).[4] Suberin acts as a barrier to water and solute movement and provides defense against pathogens. The aliphatic domain of suberin is rich in ω-hydroxyacids, including this compound and its unsaturated analogue, ω-hydroxy octadecenoic acid.[8][9][10]

Animal Kingdom

While various hydroxy fatty acids are present in mammalian systems as metabolic and signaling molecules, this compound is not a major reported constituent.[11] Initial associations with sources like royal jelly are often a misidentification, as royal jelly's lipid fraction is predominantly composed of unique medium-chain hydroxy fatty acids, such as 10-hydroxy-2-decenoic acid (10-HDA) and 10-hydroxydecanoic acid.[12][13][14]

Microbial World

Microorganisms are a versatile source of biocatalysts for producing a wide array of hydroxy fatty acids. While the direct microbial synthesis of this compound is not extensively documented, various microbial enzymes can hydroxylate fatty acids. For example, certain strains of Pseudomonas aeruginosa and other bacteria can hydrate (B1144303) oleic acid to 10-hydroxystearic acid.[15][16] Mutants of Candida tropicalis have been engineered to produce related dicarboxylic acids.[15] This highlights the potential for biocatalytic production of this compound, although it is not a major known natural product of wild-type microorganisms.

Quantitative Data on this compound and Related Monomers

The following tables summarize the quantitative composition of this compound and related C18 monomers in the cutin and suberin of various plant species.

Table 1: Composition of C18 Monomers in Plant Cutin

| Plant Species | Tissue | Monomer | Composition (% of total aliphatic monomers) |

|---|---|---|---|

| Lycopersicum esculentum (Tomato) | Fruit Cuticle | 9,10,18-Trihydroxyoctadecanoic acid | Predominant C18 monomer[17] |

| Hedera helix (Ivy) | Leaf Cuticle | 9-Epoxy-18-hydroxyoctadecanoic acid | Dominant oligomer component[6] |

| Arabidopsis thaliana | Leaf & Stem | 18-Hydroxy-9,10-epoxy-stearic acid | Present as a typical cutin monomer[18] |

Table 2: Composition of C18 Monomers in Plant Suberin

| Plant Species | Tissue | Monomer | Composition (% of total aliphatic monomers) |

|---|---|---|---|

| Arabidopsis thaliana | Root | ω-Hydroxy octadecenoic acid (18:1 ω-OH FA) | ~30%[9] |

| Arabidopsis thaliana | Root | Octadecene-1,18-dioic acid (18:1 DCA) | ~25%[9] |

| Betula pendula (Birch) | Outer Bark | 9,10-Epoxy-18-hydroxyoctadecanoic acid | ~10% of dry outer bark[19] |

| Quercus suber (Cork Oak) | Cork | cis-9,10-Epoxy-18-hydroxyoctadecanoic acid | Major suberin monomer[4] |

Biosynthesis of this compound in Plants

In plants, the biosynthesis of C18 cutin and suberin monomers originates from oleic acid (18:1), a common fatty acid synthesized in the plastids and elongated in the endoplasmic reticulum.[10][20][21] The pathway involves a series of enzymatic modifications.

-

ω-Hydroxylation: The terminal methyl group of oleic acid is hydroxylated to form 18-hydroxyoleic acid ((Z)-18-hydroxyoctadec-9-enoic acid). This reaction is catalyzed by a cytochrome P450-dependent monooxygenase.[3][22]

-

Epoxidation: The double bond at the C9-C10 position of 18-hydroxyoleic acid is epoxidized to yield 18-hydroxy-cis-9,10-epoxystearic acid. This step is also mediated by a P450-dependent enzyme.[3][23]

-

Hydration: The epoxide ring is subsequently hydrated by an epoxide hydrolase to form 9,10,18-trihydroxyoctadecanoic acid, another key cutin monomer.[3]

-

Saturation (for Suberin): While not explicitly detailed in the search results, the formation of saturated this compound would require the reduction of the double bond in an oleic acid-derived precursor at some stage of the pathway.

Caption: Biosynthetic pathway of major C18 cutin and suberin monomers from oleic acid.

Experimental Protocols

The analysis of this compound from its natural polymer sources requires a multi-step process involving depolymerization, extraction, purification, and quantification.

Sample Preparation and Depolymerization

-

Objective: To break the ester bonds of the cutin or suberin polymer to release the constituent monomers.

-

Protocol:

-

Delipidation: The plant tissue is first treated with organic solvents (e.g., chloroform/methanol (B129727) mixtures) to remove soluble surface waxes and lipids.

-

Chemical Hydrolysis: The remaining delipidated material is subjected to alkaline hydrolysis or transesterification. A common method is refluxing with 1 M methanolic H₂SO₄ or sodium methoxide (B1231860) in methanol.[5] This cleaves the ester linkages and converts the fatty acids to their methyl ester derivatives.

-

Extraction and Purification

-

Objective: To isolate the hydroxy fatty acid monomers from the reaction mixture.

-

Protocol:

-

Liquid-Liquid Extraction: After hydrolysis, the reaction is neutralized, and the fatty acid methyl esters are extracted into a non-polar organic solvent like hexane (B92381) or chloroform.

-

Solid-Phase Extraction (SPE): For further purification and concentration, the crude extract can be passed through a C18 SPE cartridge. The sample is loaded, washed with a polar solvent to remove impurities, and the fatty acids are then eluted with a less polar solvent such as methanol or ethyl acetate.[24][25]

-

Analysis and Quantification

-

Objective: To identify and quantify this compound among the released monomers.

-

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: The hydroxyl and carboxyl groups of the monomers must be derivatized to increase their volatility for GC analysis. The carboxyl groups are typically methylated during hydrolysis. The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers by reacting the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The components are separated based on their boiling points and interaction with the stationary phase.

-

MS Detection: The separated components are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of this compound (as its TMS ether, methyl ester derivative). Quantification is achieved by comparing the peak area to that of an internal standard.[24][25]

-

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a vital biopolymer constituent primarily sourced from the plant kingdom, where it forms the backbone of the protective cutin and suberin layers. Its study requires specialized protocols for extraction and analysis due to its polymeric nature. Understanding its natural distribution, biosynthesis, and chemistry is crucial for applications in materials science, plant biology, and potentially as a source of unique bifunctional molecules for drug development and other industries.

References

- 1. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CHEBI:79182 [ebi.ac.uk]

- 3. gsartor.org [gsartor.org]

- 4. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Collection - Linear and Branched Poly(Ï-hydroxyacid) Esters in Plant Cutins - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 7. Showing Compound this compound (FDB006898) - FooDB [foodb.ca]

- 8. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Root Suberin Plays Important Roles in Reducing Water Loss and Sodium Uptake in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Fatty Acid Composition of Royal Jelly [spkx.net.cn]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. gsartor.org [gsartor.org]

- 17. Potential applications of cutin-derived CuO reaction products for discriminating vascular plant sources in natural environments (Journal Article) | OSTI.GOV [osti.gov]

- 18. Analysis of the aliphatic monomer composition of polyesters associated with Arabidopsis epidermis: occurrence of octadeca-cis-6, cis-9-diene-1,18-dioate as the major component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. 18-Hydroxyoleic acid | C18H34O3 | CID 5312773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. Biosynthesis of hydroxyfatty acid polymers. Enzymatic epoxidation of 18-hydroxyoleic acid to 18-hydroxy-cis-9,10-epoxystearic acid by a particulate preparation from spinach (Spinacia oleracea) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. znaturforsch.com [znaturforsch.com]

- 25. researchgate.net [researchgate.net]

The Biological Activity of 18-Hydroxystearic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-hydroxystearic acid (18-HSA) is an omega-hydroxylated long-chain fatty acid found as a structural component in the plant cuticle and in the vernix caseosa of newborns. While research on its specific biological activities is limited, its structural similarity to other well-studied hydroxystearic acid isomers, such as 10-HSA and 12-HSA, suggests potential roles in cellular signaling and physiology. This technical guide provides a comprehensive overview of the known information on 18-HSA, including its natural occurrence and physicochemical properties. Due to the scarcity of direct research on 18-HSA, this guide also draws comparative insights from its isomers to highlight potential areas of investigation. A notable, yet underexplored, activity of 18-hydroxyoctadecanoic acid is its potential role as an apoptosis inducer[1].

Introduction

Hydroxystearic acids (HSAs) are a group of oxidized fatty acids that have garnered significant interest in the scientific community for their diverse biological activities. These activities range from anti-inflammatory and anti-aging effects to roles in metabolic regulation. While isomers such as 10-HSA and 12-HSA have been more extensively studied, particularly for their agonistic activity on Peroxisome Proliferator-Activated Receptors (PPARs), 18-hydroxystearic acid remains a molecule with largely uncharted biological functions. This guide aims to consolidate the existing knowledge on 18-HSA and provide a framework for future research by examining the activities of its better-understood isomers.

Natural Occurrence and Physicochemical Properties

18-hydroxystearic acid is a saturated fatty acid with an 18-carbon chain and a hydroxyl group at the omega (ω) position[1]. This terminal hydroxylation imparts distinct physicochemical properties compared to its parent molecule, stearic acid.

Table 1: Physicochemical Properties of 18-Hydroxystearic Acid

| Property | Value | Reference |

| Molecular Formula | C18H36O3 | [1] |

| Molecular Weight | 300.48 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | Omega-hydroxystearic acid | [2] |

| Appearance | Not specified | |

| Solubility | Practically insoluble in water | [2] |

18-HSA is a key monomer in the composition of plant cutin, a protective polyester (B1180765) layer on the epidermis of aerial plant organs. It contributes to the structural integrity and barrier function of the cuticle. Additionally, it is found in vernix caseosa, the waxy coating on newborn human skin, which is believed to play a role in skin hydration, antimicrobial defense, and thermoregulation[3][4][5][6].

Biological Activities: A Comparative Isomeric Analysis

Direct studies on the biological activity of 18-HSA are sparse. However, the well-documented activities of its isomers provide a valuable roadmap for potential research directions.

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

Several isomers of hydroxystearic acid have been identified as agonists of PPARs, a group of nuclear receptors that play crucial roles in lipid metabolism and inflammation.

-

10-HSA, 9-HSA, and 12-HSA have been shown to be effective PPARα agonists[7][8][9].

-

11-hydroxyoctadecanoic acid has demonstrated the ability to activate PPARα, PPARδ, and PPARγ[10].

A study comparing the PPARα agonistic activities of different HSA isomers found that 10-HSA was the most potent, followed by 9-HSA and 12-HSA. In contrast, 17-HSA showed significantly reduced activity, similar to that of stearic acid[7]. The activity of 18-HSA as a PPAR agonist has not been reported, but its structural similarity to active isomers warrants investigation.

Table 2: Comparative PPARα Agonistic Activity of Hydroxystearic Acid Isomers

| Compound (at 1.7 µM) | Fold Induction of PPARα Activity | p-value | Reference |

| 10-HSA | 15.7 | < 0.001 | [7] |

| 9-HSA | 10.1 | < 0.001 | [7] |

| 12-HSA | 4.9 | Not specified | [7] |

| 17-HSA | 1.7 | Not specified | [7] |

| Stearic Acid | 1.8 | Not specified | [7] |

Effects on Skin Cells

The cosmetic industry has shown significant interest in hydroxystearic acids for their potential anti-aging and skin-improving properties.

-

10-HSA has been demonstrated to increase the synthesis of collagen type I and III in human dermal fibroblasts[11]. It also mitigates the negative effects of UV stress by reducing p53 activation and matrix metalloproteinase-1 (MMP-1) levels[11][12].

-

12-HSA has been found to stimulate the secretion of antimicrobial peptides from epidermal keratinocytes, suggesting a role in enhancing the skin's innate immune barrier[13].

These findings suggest that HSAs can modulate the behavior of key skin cells, offering potential therapeutic applications in dermatology and cosmetics. The effects of 18-HSA on keratinocytes and fibroblasts have not been investigated but represent a promising area of research.

Anti-inflammatory and Antiproliferative Activities

Some hydroxystearic acid isomers have exhibited anti-inflammatory and antiproliferative properties.

-

9-HSA has been shown to inhibit the growth of various cancer cell lines and acts as a histone deacetylase (HDAC) inhibitor[14].

-

Fatty acyl esters of hydroxy fatty acids (FAHFAs), which can contain 5-HSA, 7-HSA, and 9-HSA , have demonstrated anti-diabetic and anti-inflammatory effects[14].

The potential of 18-HSA to modulate inflammatory pathways or cellular proliferation is currently unknown.

Potential Signaling Pathways and Experimental Workflows

Based on the activities of its isomers, 18-HSA could potentially modulate several signaling pathways. The following diagrams illustrate a hypothetical signaling pathway for PPARα activation and a general experimental workflow for investigating the biological activity of a hydroxystearic acid.

References

- 1. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB006898) - FooDB [foodb.ca]

- 3. The biology of vernix caseosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Vernix Caseosa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. web.as.uky.edu [web.as.uky.edu]

- 6. researchgate.net [researchgate.net]

- 7. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator-activated receptor agonists to boost the anti-ageing potential of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of regioisomers of hydroxystearic acids as peroxisomal proliferator‐activated receptor agonists to boost the anti‐ageing potential of retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxy monounsaturated fatty acids as agonists for peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bio‐derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bio-derived hydroxystearic acid ameliorates skin age spots and conspicuous pores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effects of Regioisomerism on the Antiproliferative Activity of Hydroxystearic Acids on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Role of 18-Hydroxyoctadecanoic Acid in Plant Stress Response

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth technical guide on the multifaceted role of 18-hydroxyoctadecanoic acid (18-HOA) in plant adaptation and defense against biotic and abiotic stressors.

Executive Summary

This compound (18-HOA) is an omega-hydroxy long-chain fatty acid derived from stearic acid.[1] While not a primary signaling molecule in the classical sense, it is a critical monomeric building block of the plant biopolyesters cutin and suberin.[2][3][4] These polymers form the cuticle and suberized cell walls, which serve as the primary defensive barriers at the interface between the plant and its environment. This guide elucidates the biosynthesis of 18-HOA, its integral function in constructing these protective layers, and the dynamic changes in its accumulation as a core component of the plant's response to a wide range of biotic and abiotic stresses, including drought, salinity, and pathogen attack. We provide quantitative data, detailed experimental protocols for its analysis, and signaling pathway diagrams to offer a comprehensive resource for researchers in plant science and related fields.

Biosynthesis of this compound

The synthesis of 18-HOA is a specialized branch of fatty acid metabolism, primarily occurring in the endoplasmic reticulum (ER). The pathway begins with the ubiquitous C18 saturated fatty acid, stearic acid. The defining step is the ω-hydroxylation of the terminal methyl group.

This reaction is catalyzed by cytochrome P450 monooxygenases (P450s), particularly enzymes from the CYP86A and CYP94 families.[5][6] For instance, CYP86A1 in Arabidopsis thaliana has been identified as a fatty acid ω-hydroxylase crucial for suberin monomer biosynthesis.[5] These enzymes utilize molecular oxygen and electrons, typically from a P450 reductase, to introduce a hydroxyl group at the C-18 position of the fatty acid, converting it into this compound. This precursor is then ready for export and incorporation into the growing cutin or suberin polymer.

Role in Plant Structural Defense

The primary function of 18-HOA in stress response is its role as a structural component of protective barriers.

-

Cutin and the Cuticle: 18-HOA is a significant monomer in the cutin polyester (B1180765) of many plant species.[2] This polymer, embedded with waxes, forms the cuticle, an extracellular layer covering the epidermis of all aerial plant organs.[7] The cuticle is the first line of defense, providing crucial protection against:

-

Suberin and Suberized Cell Walls: 18-HOA and its derivatives (e.g., dicarboxylic acids, epoxides) are major aliphatic components of suberin.[3][4] Suberin is deposited in the cell walls of specific tissues, such as the root endodermis and periderm, as well as at sites of wounding or pathogen invasion.[9] Suberized layers function to:

-

Control Water and Ion Uptake: In roots, the suberized endodermis (Casparian strip) forms a critical barrier that regulates the radial transport of water and ions, preventing uncontrolled uptake of toxic ions like sodium under saline conditions.[10][11]

-

Isolate Wounds and Infections: Following mechanical damage or pathogen attack, plants deposit suberin to seal off the affected area, preventing water loss and halting the spread of infection.[9]

-

18-HOA in Abiotic and Biotic Stress Response

Plants dynamically remodel their cutin and suberin barriers in response to environmental stress, often involving significant changes in the abundance and composition of monomers like 18-HOA.

Abiotic Stress

-

Drought and Osmotic Stress: Under water-deficient conditions, plants often increase the thickness and alter the composition of their root suberin to minimize water loss to the soil.[11] Genes involved in suberin biosynthesis, including those for ω-hydroxylation, are upregulated, leading to enhanced deposition of aliphatic monomers.[11][12]

-

Salinity Stress: High soil salinity is a major abiotic stressor. Plants respond by reinforcing the suberin lamellae in their roots to create a more effective barrier against the influx of toxic Na+ ions. Studies in Arabidopsis have shown that salt stress induces a significant increase in total root suberin content, with notable increases in C18 monomers and their derivatives.[10][11] This physiological adaptation is critical for maintaining ionic homeostasis and salt tolerance.[10]

-

Wounding: Mechanical wounding triggers a rapid and localized deposition of suberin. This "wound-induced suberization" is a conserved defense mechanism that seals the damaged tissue, preventing dehydration and infection. 18-HOA is a key building block of this newly synthesized protective polymer.

Biotic Stress

The role of 18-HOA in biotic stress is primarily structural and preventative. The integrity of the cutin and suberin barriers is paramount in preventing pathogen entry. Pathogens often produce cutinase enzymes to breach the cuticle, highlighting its importance in defense. Changes in cuticle composition, including the cross-linking of monomers like 18-HOA, can enhance resistance.

Furthermore, there is an indirect but crucial link between the synthesis of structural lipids like 18-HOA and the biosynthesis of lipid-derived signaling molecules, such as jasmonic acid (JA). Both pathways draw from the same pool of C18 fatty acid precursors.[13][14] During a pathogen attack, the plant must allocate these resources between reinforcing physical barriers and mounting a chemical defense via the JA signaling pathway.[15][16] This represents a critical metabolic node where defense strategies are balanced.

Quantitative Data on 18-HOA and Related Monomers in Stress Response

The following tables summarize quantitative changes in suberin monomers, including C18 ω-hydroxyacids, in response to abiotic stress as reported in the literature. Data is presented as representative changes to illustrate the magnitude of the response.

Table 1: Response of Arabidopsis thaliana Root Suberin Monomers to Salt Stress

| Monomer Class | Treatment Condition | Change vs. Control | Reference |

| Total Suberin | 100 mM NaCl | +22% | [10] |

| Dicarboxylic Fatty Acids | 100 mM NaCl | Significant Increase | [10] |

| 18:0 Ferulate | 100 mM NaCl | Modest Increase | [10] |

| C20:0 & C22:0 Coumarates | 100 mM NaCl | Modest Increase | [10] |

Table 2: General Response of Suberin-Related Components to Abiotic Stress

| Plant | Stressor | Tissue | Observed Response | Reference |

| Arabidopsis thaliana | Chronic Drought | Root | Increased total suberin and associated waxes | [11] |

| Oryza sativa (Rice) | Salt Stress | Root | Induction of suberin deposition | [11] |

| Chenopodium album | Salt Stress | Root | Significant increase in C20-C26 VLCFAs | [10] |

| Hordeum vulgare (Barley) | Osmotic Stress | Root | Upregulation of suberin biosynthesis genes | [11] |

Experimental Protocols: Analysis of 18-HOA from Plant Tissues

The quantification of 18-HOA requires the chemical depolymerization of cutin or suberin, followed by derivatization and chromatographic analysis.[17][18]

Detailed Methodology

-

Tissue Preparation and Delipidation (Wax Removal):

-

Harvest 0.5-1.0 g of fresh plant tissue (e.g., leaves, roots).

-

Immediately immerse in hot isopropanol (B130326) (e.g., 70°C) containing 0.01% butylated hydroxytoluene (BHT) to quench enzymatic activity and protect double bonds.[8]

-

Perform exhaustive solvent extraction to remove soluble lipids. A typical series is:

-

Chloroform:Methanol (B129727) (2:1, v/v) - twice

-

Chloroform - twice

-

Methanol - twice

-

-

The remaining insoluble material is the cell wall-enriched residue containing cutin and/or suberin. Dry this residue under vacuum.[19]

-

-

Depolymerization (Transesterification/Methanolysis):

-

The goal is to break the ester bonds of the polymer to release the constituent monomers as methyl esters.

-

Method: Use sodium methoxide (B1231860) (NaOMe) catalyzed methanolysis.[19][20]

-

To the dried residue, add a reaction mixture of anhydrous sodium methoxide in methanol and methyl acetate (B1210297). Methyl acetate is included as a co-solvent to minimize the undesirable side reaction of saponification.[19]

-

Add an internal standard (e.g., methyl heptadecanoate) for quantification.

-

Heat the reaction at 60°C for 2-3 hours with agitation.

-

-

Extraction of Monomers:

-

After cooling, neutralize the reaction with an acid (e.g., acetic acid).

-

Add a saturated NaCl solution and an organic solvent (e.g., hexane (B92381) or chloroform).[17]

-

Vortex thoroughly and centrifuge to separate the phases.

-

Carefully collect the upper organic phase containing the fatty acid methyl esters. Repeat the extraction twice.

-

Evaporate the pooled organic phases to dryness under a stream of nitrogen.

-

-

Derivatization:

-

The free hydroxyl groups on monomers like 18-HOA must be derivatized to make them volatile for gas chromatography.[17][18]

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and pyridine.

-

Heat at 70-80°C for 30-60 minutes to convert hydroxyl groups to their trimethylsilyl (B98337) (TMS) ether derivatives.[8]

-

-

Analysis by GC-MS and GC-FID:

-

Evaporate the derivatization reagents and redissolve the sample in a suitable solvent like hexane.

-

Qualitative Analysis (GC-MS): Inject the sample into a Gas Chromatograph-Mass Spectrometer to identify the monomer derivatives based on their retention times and mass fragmentation patterns.[20]

-

Quantitative Analysis (GC-FID): Inject the sample into a Gas Chromatograph with a Flame Ionization Detector (GC-FID). Quantify the amount of each monomer by comparing its peak area to that of the known amount of internal standard.[17][20]

-

Conclusion and Future Directions

This compound is a cornerstone of the plant's structural defense system. Its primary role in stress response is realized through its incorporation into the dynamic barrier polymers, cutin and suberin. The synthesis and deposition of these polymers are significantly modulated by environmental stressors, providing a key mechanism for plants to reduce water loss, prevent ion toxicity, and defend against pathogen invasion.

While the structural importance of 18-HOA is well-established, future research should focus on the regulatory networks that control its synthesis and polymerization under stress. Elucidating the specific transcription factors and signaling cascades that trigger the upregulation of ω-hydroxylases like CYP86A1 in response to drought or salinity will provide deeper insights into plant stress tolerance. Furthermore, exploring the metabolic trade-offs between allocating C18 fatty acid precursors to barrier reinforcement versus oxylipin-based signaling remains a promising avenue for understanding the integrated nature of plant defense. This knowledge is essential for developing novel strategies to enhance crop resilience in the face of a changing global climate.

References

- 1. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Suberin: the biopolyester at the frontier of plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]

- 5. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential Expression and Evolution of the Arabidopsis CYP86A Subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Formation and Function of Plant Cuticles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Key Enzyme for Suberin Biosynthesis in Plants Opens Way Toward Stress-Tolerant Bioenergy Crops- Crop Biotech Update (October 30, 2009) | Crop Biotech Update - ISAAA.org [isaaa.org]

- 10. Suberin in plants: biosynthesis, regulation, and its role in salt stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Root Suberin Plays Important Roles in Reducing Water Loss and Sodium Uptake in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Abiotic stress signaling and responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Plant Unsaturated Fatty Acids: Multiple Roles in Stress Response [frontiersin.org]

- 15. The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Jasmonates and octadecanoids: signals in plant stress responses and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]

- 18. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers [jove.com]

- 20. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Properties of 18-Hydroxyoctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Hydroxyoctadecanoic acid, a C18 saturated hydroxy fatty acid, is a molecule of growing interest in various scientific fields, from materials science to pharmacology. Its bifunctional nature, possessing both a terminal hydroxyl group and a carboxylic acid moiety, imparts unique chemical characteristics that make it a valuable subject of study. This technical guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its role in biological signaling pathways, particularly in the induction of apoptosis.

Chemical and Physical Properties

This compound is a long-chain fatty acid that is solid at room temperature and practically insoluble in water.[1] Its structure consists of an 18-carbon backbone with a hydroxyl group at one terminus and a carboxylic acid group at the other.

Table 1: General and Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₆O₃ | [2] |

| Molecular Weight | 300.48 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| CAS Number | 3155-42-8 | [2] |

| Physical State | Solid | [2] |

| Water Solubility (Predicted) | 0.001 g/L | [1] |

| logP (Predicted) | 5.71 - 6.78 | [1] |

| pKa (Strongest Acidic, Predicted) | 4.95 | [1] |

| Melting Point | Not Experimentally Determined (see Protocol 1) | [1] |

| Boiling Point | Not Experimentally Determined (see Protocol 2) | [1] |

Experimental Protocols

Protocol 1: Determination of Melting Point of Fatty Acids (Capillary Method)

This protocol outlines a standard method for determining the melting point of solid fatty acids like this compound.[4][5]

Materials:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-15°C per minute initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2°C per minute to allow for accurate observation.

-

The melting point is recorded as the temperature range from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.

-

Repeat the measurement at least two more times and calculate the average melting point.

Protocol 2: Determination of Boiling Point of High-Molecular-Weight Compounds (Vacuum Distillation)

Due to the high molecular weight of this compound, its boiling point is expected to be high, and it may decompose at atmospheric pressure. Therefore, vacuum distillation is the preferred method for its determination.

Materials:

-

Vacuum distillation apparatus (including a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask)

-

Vacuum pump

-

Manometer

-

Heating mantle

-

Sample of this compound

Procedure:

-

Place a sample of this compound into the round-bottom flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Connect the apparatus to a vacuum pump and a manometer.

-

Slowly evacuate the system to the desired pressure.

-

Begin heating the sample gently using a heating mantle.

-

Record the temperature at which the liquid boils and the corresponding pressure.

-

The boiling point at atmospheric pressure can be estimated using a nomograph if the boiling point at a reduced pressure is known.

Protocol 3: Analysis of Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of fatty acids.[6][7][8][9]

1. Sample Preparation (Derivatization):

-

To increase volatility for GC analysis, the carboxylic acid and hydroxyl groups of this compound must be derivatized. A common method is to convert the carboxylic acid to its methyl ester (FAME) and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether.

-

Esterification: React the fatty acid with a reagent such as boron trifluoride in methanol (B129727) (BF₃-MeOH) or by heating with methanolic HCl.

-

Silylation: After esterification, treat the sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.

2. GC-MS Analysis:

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

-

Injector: Split/splitless injector, with an injection volume of typically 1 µL.

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium or hydrogen.

-

-

Mass Spectrometer:

-

Ionization: Electron Ionization (EI) is commonly used.

-

Analyzer: A quadrupole or ion trap analyzer.

-

Detection: The mass spectrum of the derivatized this compound will show a characteristic fragmentation pattern that can be used for identification.

-

Spectroscopic Data

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum of this compound provides information about the carbon skeleton of the molecule. While the raw spectrum is not provided here, the predicted chemical shifts can be used for structural confirmation.[3][10][11][12] The spectrum would be expected to show a peak for the carbonyl carbon of the carboxylic acid, a peak for the carbon bearing the hydroxyl group, and a series of peaks for the methylene (B1212753) carbons in the long alkyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is useful for identifying the functional groups present in this compound.[3][13][14] Key expected absorption bands include:

-

A broad O-H stretching band from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A sharp C=O stretching band from the carboxylic acid group (around 1700-1725 cm⁻¹).

-

A C-H stretching band from the alkyl chain (around 2850-2960 cm⁻¹).

-

An O-H stretching band from the terminal alcohol group (around 3200-3600 cm⁻¹).

-

A C-O stretching band from the alcohol and carboxylic acid groups (around 1050-1250 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry of this compound (typically after derivatization for GC-MS) will yield a molecular ion peak corresponding to the mass of the derivatized molecule.[1][3] The fragmentation pattern will provide structural information. For the TMS-derivatized methyl ester, characteristic fragments would arise from cleavage near the ester and silyl (B83357) ether groups, as well as fragmentation along the alkyl chain.

Biological Activity: Induction of Apoptosis

Saturated fatty acids, including hydroxy fatty acids, have been shown to induce apoptosis (programmed cell death) in various cell types.[15][16][17][18][19][20][21][22][23][24] This process is crucial in both normal physiological and pathological conditions, and its dysregulation is implicated in diseases such as cancer and metabolic disorders. The induction of apoptosis by saturated fatty acids can proceed through both the extrinsic and intrinsic pathways.

Signaling Pathways in Saturated Fatty Acid-Induced Apoptosis

The following diagrams illustrate the key signaling pathways involved in apoptosis induced by saturated fatty acids like this compound.

Workflow for Investigating Saturated Fatty Acid-Induced Apoptosis

The following diagram outlines a typical experimental workflow to study the pro-apoptotic effects of this compound on a cancer cell line.

Conclusion

This compound presents a unique set of chemical properties stemming from its bifunctional long-chain structure. While some of its physicochemical characteristics are well-predicted, further experimental determination of properties like melting and boiling points is warranted. The available spectroscopic data provides a solid basis for its identification and structural elucidation. Of significant interest to drug development professionals is its potential role as an inducer of apoptosis. The outlined signaling pathways and experimental workflows provide a framework for further investigation into its mechanism of action and potential therapeutic applications. This guide serves as a foundational resource for researchers and scientists working with this intriguing hydroxy fatty acid.

References

- 1. Showing Compound this compound (FDB006898) - FooDB [foodb.ca]

- 2. larodan.com [larodan.com]

- 3. This compound | C18H36O3 | CID 5282915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eclass.hua.gr [eclass.hua.gr]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. lipidmaps.org [lipidmaps.org]

- 7. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. 2-Hydroxystearic acid | C18H36O3 | CID 69417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. 12-HYDROXYSTEARIC ACID(106-14-9) IR Spectrum [chemicalbook.com]

- 15. [PDF] Kinase Signaling in Apoptosis Induced by Saturated Fatty Acids in Pancreatic β-Cells | Semantic Scholar [semanticscholar.org]

- 16. scitcentral.com [scitcentral.com]

- 17. Caspases in metabolic disease and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinase Signaling in Apoptosis Induced by Saturated Fatty Acids in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced β-Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Molecular Mechanisms of Apoptosis Induction and Its Regulation by Fatty Acids in Pancreatic β-Cells [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Caspase-11 promotes high-fat diet-induced NAFLD by increasing glycolysis, OXPHOS, and pyroptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Role of p38 MAPK pathway in apoptosis induction by saturated fatty acid in human pancreatic β-cells | Šrámek | Problems of Endocrinology [probl-endojournals.ru]

- 24. Item - Saturated Hydroxy Fatty Acids Exhibit a Cell Growth Inhibitory Activity and Suppress the Cytokine-Induced βâCell Apoptosis - figshare - Figshare [figshare.com]

An In-depth Technical Guide to the Microbial Degradation of 18-Hydroxyoctadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

18-Hydroxyoctadecanoic acid, a long-chain hydroxy fatty acid, undergoes microbial degradation primarily through a synergistic combination of ω-oxidation and β-oxidation pathways. This process is initiated by the terminal oxidation of the hydroxyl group, converting the molecule into a dicarboxylic acid, which is subsequently shortened via the β-oxidation spiral. Key microbial genera capable of this degradation include the yeast Candida and bacteria such as Rhodococcus and Pseudomonas. The enzymatic machinery involves cytochrome P450 monooxygenases, alcohol oxidases/dehydrogenases, and aldehyde dehydrogenases, which are often encoded by gene clusters and subject to transcriptional regulation. Understanding these pathways is crucial for applications in bioremediation, the production of valuable dicarboxylic acids, and for elucidating the role of fatty acid metabolism in microbial physiology and pathogenesis.

Introduction

This compound is an 18-carbon saturated fatty acid with a hydroxyl group at the omega (ω) position. Its microbial degradation is a key process in the carbon cycle and has significant biotechnological potential. This guide provides a comprehensive overview of the metabolic pathways, enzymatic systems, and regulatory mechanisms involved in the microbial breakdown of this compound.

Metabolic Pathways

The microbial degradation of this compound is a two-stage process that begins with ω-oxidation, followed by the catabolism of the resulting dicarboxylic acid via β-oxidation.

ω-Oxidation Pathway

The initial phase of degradation involves the oxidation of the terminal hydroxyl group of this compound to a carboxylic acid, forming octadecanedioic acid. This occurs in three enzymatic steps:

-

Oxidation of the primary alcohol to an aldehyde: The terminal hydroxyl group is oxidized to an aldehyde by a fatty alcohol oxidase (FAO) or a fatty alcohol dehydrogenase (ADH).

-

Oxidation of the aldehyde to a carboxylic acid: The resulting aldehyde is then oxidized to a carboxylic acid by a fatty aldehyde dehydrogenase (FALDH).

The end product of this pathway is octadecanedioic acid, a C18 α,ω-dicarboxylic acid.

β-Oxidation Pathway

Once octadecanedioic acid is formed, it is catabolized through the β-oxidation spiral, which systematically shortens the carbon chain by two carbons per cycle, yielding acetyl-CoA. This process typically occurs from both ends of the dicarboxylic acid. The acetyl-CoA then enters the tricarboxylic acid (TCA) cycle for energy production.

The Enzymatic Landscape of 18-Hydroxyoctadecanoic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

18-Hydroxyoctadecanoic acid (18-HDA), an omega-hydroxy fatty acid, plays a significant role in diverse biological processes, ranging from being a fundamental component of plant cutin to its involvement in mammalian physiology. Understanding the enzymatic machinery that governs its metabolism is crucial for elucidating its biological functions and exploring its therapeutic potential. This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthesis and degradation of 18-HDA. It details the metabolic pathways, presents available quantitative data, outlines relevant experimental protocols, and visualizes the intricate molecular processes through signaling and workflow diagrams.

Introduction

This compound is a C18 long-chain fatty acid characterized by a hydroxyl group at its terminal (ω) carbon. This structural feature imparts unique chemical properties that dictate its biological roles. In plants, 18-HDA is a key monomer in the biosynthesis of cutin, the protective polyester (B1180765) layer covering the aerial parts of plants. In mammals, it is a product of fatty acid omega-oxidation, a metabolic pathway that has been implicated in various physiological and pathophysiological processes. The metabolism of 18-HDA is a multi-step process orchestrated by a series of specific enzymes, primarily belonging to the cytochrome P450, alcohol dehydrogenase, and aldehyde dehydrogenase superfamilies.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound is the omega-hydroxylation of octadecanoic acid (stearic acid). This reaction is catalyzed by a group of enzymes known as fatty acid ω-hydroxylases, which are predominantly members of the cytochrome P450 (CYP) superfamily.

Key Enzymes in Biosynthesis

-

Cytochrome P450 (CYP) ω-Hydroxylases: These monooxygenases introduce a hydroxyl group onto the terminal methyl group of fatty acids. The most relevant human CYP families involved in this process are CYP4A and CYP4F.[1][2]

-

CYP4A11: This is a major human fatty acid ω-hydroxylase expressed in the liver and kidney.[3] It exhibits a high affinity for medium-chain fatty acids like lauric acid and also metabolizes longer-chain fatty acids.

-

CYP4F2: Also expressed in the liver and kidney, CYP4F2 is known to ω-hydroxylate a range of fatty acids and eicosanoids.[4]

-

Biosynthetic Pathway

The biosynthesis of 18-HDA from stearic acid is a single-step enzymatic reaction.

Degradation of this compound

The catabolism of this compound involves its conversion to a dicarboxylic acid, which can then enter the β-oxidation pathway.

Key Enzymes in Degradation

-

Alcohol Dehydrogenase (ADH): This enzyme oxidizes the terminal hydroxyl group of 18-HDA to an aldehyde, forming 18-oxooctadecanoic acid. This is an NAD⁺-dependent reaction.

-

Aldehyde Dehydrogenase (ALDH): Subsequently, ALDH catalyzes the oxidation of the aldehyde group of 18-oxooctadecanoic acid to a carboxylic acid, yielding octadecanedioic acid. This is also an NAD⁺-dependent reaction.

-

Acyl-CoA Synthetase: Before entering β-oxidation, the dicarboxylic acid is activated by conversion to its CoA ester.

-

Peroxisomal β-oxidation enzymes: The resulting dicarboxylic acid-CoA ester is then degraded via the β-oxidation spiral, primarily within peroxisomes, yielding shorter-chain dicarboxylic acids and acetyl-CoA.

Degradative Pathway

The degradation of 18-HDA proceeds through a series of oxidative steps.

References

- 1. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty Acid Metabolism | Cell Biolabs [cellbiolabs.com]

- 3. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers | Semantic Scholar [semanticscholar.org]

The Pivotal Role of 18-Hydroxyoctadecanoic Acid in the Fortification of Seed Coats: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The seed coat, or testa, represents a critical evolutionary innovation, providing robust protection to the plant embryo against a myriad of environmental challenges. Central to this protective function is the cuticle, a thick, waxy layer primarily composed of the biopolymer cutin. This technical guide delves into the core of this protective barrier, focusing on the indispensable role of 18-hydroxyoctadecanoic acid, a primary C18 monomer of cutin. We will explore its biosynthesis, its polymerization into the cutin matrix, the genetic and hormonal regulation of these processes, and the profound impact of this molecule on seed viability, dormancy, and germination. This paper synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual models of the underlying biochemical and regulatory pathways to provide a comprehensive resource for professionals in plant science and related fields.

Introduction: The Seed Coat's Cutin Armor

The successful colonization of terrestrial environments by plants is largely attributable to the evolution of the seed.[1] The seed coat is the embryo's first line of defense, a multi-layered structure of maternal origin that shields the developing zygote.[2] A key feature of the seed coat is an exceptionally thick, hydrophobic cuticle that acts as an apoplastic barrier.[1][3] This cuticle is primarily composed of cutin, a complex lipid polyester (B1180765) formed from cross-linked oxygenated fatty acids.[3][4][5]

Among the various monomers that constitute this polymer, This compound , an omega-hydroxy long-chain fatty acid, is a foundational building block in many plant species.[6][7][8][9] Its structure and polymerization are critical for establishing the biomechanical and physiological properties of the seed coat, which are essential for protecting the embryo, regulating dormancy, and controlling germination.

The Functional Significance of this compound and Cutin

This compound serves as a monomer that is polymerized to form the cutin matrix. The resulting cuticular layer in the seed coat, often located on the outer surface of the endosperm, performs several vital functions:

-

Permeability Barrier: The cutin polymer creates a waterproof film that prevents excessive water loss and controls water uptake during imbibition, which is crucial for timing germination.[4][10][11]

-

Protection from Oxidative Stress: A properly formed cuticle limits oxygen diffusion into the seed.[11] In mutants with defective cutin, there is a higher accumulation of lipid oxidative stress, which compromises seed viability and dormancy.[4][11]

-

Maintenance of Dormancy and Viability: The cuticle is essential for maintaining the dormant state of the seed.[1][4] Seeds with defects in cutin biosynthesis exhibit low dormancy and reduced viability.[4]

-

Mechanical Strength: The cutin layer contributes to the structural integrity of the seed, preventing premature rupture of the testa, especially under low gibberellin (GA) conditions during imbibition.[4]

Biosynthesis and Polymerization Pathway

The formation of the cutin polymer from this compound is a multi-step process involving fatty acid synthesis, modification, export, and extracellular polymerization.

The initial steps occur within the epidermal cells, where C18 fatty acids are synthesized. A key modification is the ω-hydroxylation of the fatty acid, a reaction often catalyzed by cytochrome P450 enzymes of the CYP86A family. The resulting this compound is then activated to its CoA-thioester by Long-Chain Acyl-CoA Synthetases (LACS).[3][12] These activated monomers are then exported from the cell to the apoplast. In the extracellular space, enzymes such as Cutin Synthase (CUS1) are believed to catalyze the esterification of the monomers into the growing cutin polymer.[5] An alternative, enzyme-independent model suggests the self-assembly of cutin precursors into nanostructures called "cutinsomes," which are then transported to the cell wall to form the cuticle.[5]

Genetic and Hormonal Regulation

The deposition of cutin in the seed coat is a highly regulated process, controlled by a network of transcription factors and phytohormones that ensure its correct timing after fertilization.

Key phytohormones like abscisic acid (ABA) and gibberellins (B7789140) (GA), which are known to control seed germination and dormancy, also regulate the expression of cutin biosynthesis genes.[4] For instance, the expression of these genes is often repressed in imbibed seeds that are in an arrested state.[4] In Arabidopsis, transcription factors such as TRANSPARENT TESTA 16 (TT16) and TT1 have been shown to act maternally to promote the deposition of the cutin layer and regulate the expression of key cuticle biosynthesis genes.[3] This intricate regulatory network ensures that the protective cutin barrier is established at the appropriate developmental stage.

Quantitative Data Presentation

The composition of cutin can vary between species, but C16 and C18 fatty acids are the predominant monomers. This compound is a significant component of the C18 family.

Table 1: Cutin Monomer Composition in Wild-Type and Mutant Arabidopsis thaliana Seed Coats

| Monomer Class | Compound | Wild Type (μg/mg dry weight) | horst Mutant (μg/mg dry weight) |

| ω-Hydroxy Acids | This compound | Data not specified | Data not specified |

| C16:0 ω-OH acid | 1.2 ± 0.1 | 0.3 ± 0.0 | |

| Dicarboxylic Acids | C16:0 DCA | 1.8 ± 0.1 | 0.2 ± 0.0 |

| C18:2 DCA | 4.5 ± 0.4 | 4.1 ± 0.2 | |

| Fatty Acids | C16:0 acid | 0.3 ± 0.0 | 0.2 ± 0.0 |

| Total Cutin | 8.1 ± 0.6 | 5.0 ± 0.2 |

Data adapted from ResearchGate, depicting analysis in wild type and horst mutant plants.[13] The horst mutant is affected in a fatty acid ω-hydroxylase, leading to reduced levels of ω-hydroxy acids and their derivatives.

Table 2: Aliphatic Monomer Composition of Soybean Seed Coat Cuticles

| Compound Class | Outer Cuticle (% of total) | Inner Cuticle (% of total) |

| Fatty Acids | 55.1 | 48.9 |

| 1-Alkanols | 1.3 | 1.4 |

| n-Alkanes | 0.6 | 0.7 |

| ω-Hydroxy Fatty Acids | 43.0 | 49.0 |

| 2-Hydroxy Acids | - | - |

Data adapted from Oxford Academic, showing that ω-hydroxy fatty acids (including this compound) are a major component of both outer and inner soybean seed coat cuticles.[10] Note the absence of typical mid-chain hydroxylated fatty acids.[10]

Experimental Protocols

Protocol for Cutin Monomer Analysis by GC-MS

This protocol outlines the key steps for the extraction, depolymerization, and analysis of cutin monomers from seed coats.

Methodology:

-

Seed Coat Isolation: Mechanically dissect or enzymatically digest seeds to isolate the seed coat tissue.[10]

-

Delipidation: To remove soluble cuticular waxes, immerse the dried seed coats in a chloroform:methanol solvent mixture (e.g., 2:1 v/v) multiple times. Dry the remaining delipidated tissue.[14]

-

Depolymerization: The cutin polyester is broken down into its constituent monomers. A common method is transesterification using 1 M methanolic boron trifluoride (BF₃/MeOH) or sodium methoxide (B1231860) in methanol, followed by heating (e.g., 70°C for 16 hours). This process cleaves the ester bonds and methylates the carboxyl groups.

-

Monomer Extraction: After depolymerization, the fatty acid methyl esters (FAMEs) and other monomers are extracted from the aqueous phase using an organic solvent like hexane (B92381) or diethyl ether.

-

Derivatization: To increase the volatility of the monomers for gas chromatography, hydroxyl and epoxy groups are derivatized. This is typically done by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) at a raised temperature (e.g., 70°C for 30 min).

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography (GC): Monomers are separated based on their boiling points and interaction with the capillary column.[14]

-

Mass Spectrometry (MS): Separated monomers are ionized (typically by electron ionization), and the resulting fragmentation patterns are used for identification by comparison to known standards and spectral libraries. Quantification is achieved by comparing peak areas to those of an internal standard.[14][15]

-

Protocol for Gene Expression Analysis via qRT-PCR

This protocol provides a general workflow for quantifying the transcript levels of genes involved in this compound biosynthesis.

-

Tissue Collection: Isolate seed coats from plants at specific developmental stages (e.g., days post-anthesis).

-

RNA Extraction: Immediately freeze the tissue in liquid nitrogen. Extract total RNA using a suitable kit or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-